(S)-(-)-Hydroxy Timolol is classified under beta blockers, specifically as a beta-adrenergic antagonist. It is sourced from the synthesis of Timolol, which involves various chemical reactions that yield its enantiomers. The compound is recognized for its therapeutic applications, particularly in ophthalmology and cardiovascular treatments.
The synthesis of (S)-(-)-Hydroxy Timolol can be achieved through several methods, including:
Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high enantiomeric purity and yield.
(S)-(-)-Hydroxy Timolol has a complex molecular structure characterized by its specific stereochemistry. The chemical formula is , and it features:
The 3D structure can be elucidated using techniques such as X-ray crystallography, which provides insights into molecular interactions and conformations within solid-state forms.
(S)-(-)-Hydroxy Timolol participates in various chemical reactions typical for beta-adrenergic antagonists:
These reactions are crucial for developing prodrugs or formulations that optimize therapeutic effects.
(S)-(-)-Hydroxy Timolol functions primarily through competitive inhibition at beta-adrenergic receptors. Its mechanism includes:
The precise pathways may involve modulation of intracellular signaling cascades related to cyclic adenosine monophosphate levels, ultimately leading to reduced sympathetic nervous system effects.
(S)-(-)-Hydroxy Timolol exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
(S)-(-)-Hydroxy Timolol has significant applications in both clinical and research settings:
The compound's unique properties make it a valuable agent in therapeutic formulations aimed at improving patient outcomes across multiple medical disciplines.
(S)-(-)-Hydroxy Timolol, chemically designated as (2S)-1-[(1,1-dimethylethyl)amino]-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol, shares the core structure of timolol but features a hydroxylated side chain. Its molecular formula is C₁₃H₂₄N₄O₄S, with a molecular weight of 332.42 g/mol. The compound's defining characteristic is its chiral center at the C2 position of the propanolamine side chain, conferring (S)-absolute configuration. This configuration is crucial as β-adrenergic receptor binding and antagonism exhibit pronounced stereoselectivity, with the (S)-enantiomer demonstrating significantly greater potency than its (R)-counterpart across most β-receptor subtypes [1] [8] [10].
The stereochemical assignment follows the Cahn-Ingold-Prelog (CIP) priority rules. Prioritizing the substituents around the chiral carbon:
([α]D = -12.0° (c = 5 in 1N HCl))
further confirms the levorotatory nature of this enantiomer, denoted by the (-) prefix [6] [8] [10].Table 1: Molecular Properties of (S)-(-)-Hydroxy Timolol
Property | Value/Description |
---|---|
CAS Number | 1227468-61-2 |
Systematic Name | (2S)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol |
Molecular Formula | C₁₃H₂₄N₄O₄S |
Molecular Weight | 332.42 g/mol |
Stereochemistry | (S)-configuration at chiral center |
Optical Rotation | [α]D -12.0° (c = 5, 1N HCl) |
Role | Primary active metabolite of Timolol |
The discovery of (S)-(-)-Hydroxy Timolol is intrinsically linked to the development and clinical deployment of its parent drug, timolol maleate. Timolol emerged in the 1970s as a revolutionary non-selective β-adrenergic blocker (β₁ and β₂), gaining FDA approval in 1978 as Timoptic for treating open-angle glaucoma and ocular hypertension. Its introduction marked a pivotal shift from older, less tolerable agents like pilocarpine and epinephrine derivatives. Timolol's efficacy in lowering intraocular pressure (IOP) without affecting pupil size or accommodation cemented its role as a first-line antiglaucoma therapy for decades, although prostaglandin analogs have largely superseded it as initial monotherapy in recent years [2] [9].
Early pharmacological studies focused on racemic timolol (a 50:50 mixture of (R)-(+) and (S)-(-) enantiomers). However, research in the 1980s and 1990s began to elucidate the distinct contributions of each enantiomer. While the (S)-enantiomer was identified as the primary driver of systemic β-blockade (cardiac and pulmonary effects), investigations into the R-enantiomer of timolol suggested it might possess ocular hypotensive activity with potentially reduced extraocular side effects. This spurred interest in chiral metabolism and the generation of active metabolites like (S)-(-)-Hydroxy Timolol [5] [9].
The identification of (S)-(-)-Hydroxy Timolol as a significant metabolite resulted from advancing analytical techniques in drug metabolism studies during the 1990s and 2000s. Researchers sought to understand timolol's systemic absorption after ocular administration (estimated at 60-80%) and the potential contribution of its metabolites to both therapeutic effects and adverse events, particularly in genetically susceptible populations like CYP2D6 poor metabolizers [7].
(S)-(-)-Hydroxy Timolol is the principal oxidative metabolite formed during the hepatic biotransformation of timolol. The metabolic pathway is highly stereoselective, primarily involving the cytochrome P450 enzyme CYP2D6.
Table 2: Biotransformation Pathway of Timolol to (S)-(-)-Hydroxy Timolol
Parameter | Details |
---|---|
Parent Drug | (S)-(-)-Timolol |
Metabolic Reaction | Aliphatic Hydroxylation (Beta-carbon oxidation on the aminoethyl side chain) |
Primary Enzyme | Cytochrome P450 2D6 (CYP2D6) |
Minor Contributing Enzyme | Cytochrome P450 2C19 (CYP2C19) |
Site of Metabolism | Primarily Liver |
Metabolite Structure | Introduction of -OH group on the side chain chiral carbon |
Metabolite Activity | Retains β-blocking activity (reduced potency vs. parent) |
Elimination | Renal excretion of metabolite and conjugates |
The pharmacological profiles of the (S) and (R) enantiomers of timolol and its metabolites diverge significantly due to stereoselective interactions with β-adrenergic receptors. This divergence is critical for understanding efficacy and safety.
Table 3: Comparative Pharmacology of Timolol Enantiomers and Hydroxy Metabolites
Property | (S)-(-)-Timolol & (S)-(-)-Hydroxy Timolol | (R)-(+)-Timolol & (R)-Hydroxy Metabolite |
---|---|---|
β-Adrenergic Blocking Potency (Systemic) | High (Primary active form for β₁/β₂ blockade) | Very Low (1/50 to 1/100 of S-enantiomer in vitro) |
Intraocular Pressure Reduction | High potency | Moderate potency (~1/3 of S-enantiomer in animals) |
Primary Site of Action (IOP) | β-receptors on ciliary epithelium (reduces aqueous humor production) | Similar ocular site, but lower affinity |
Systemic Effects (e.g., HR↓, BP↓, Bronchoconstriction) | Significant risk after topical absorption | Expected low risk based on in vitro data, but oral human studies showed unexpected systemic effects |
Metabolic Pathway (Hydroxylation) | Primary substrate for CYP2D6 → (S)-(-)-Hydroxy Timolol | Not a significant substrate for the S-enantiomer pathway |
Potential for Selective Ocular Effect | Low (Significant systemic effects) | Theoretically High (based on receptor affinity), but human systemic activity observed |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: